In Vitro Cytotoxicity Profile Against Human Cancer Cell Lines (SW620, PC3, NCI-H23): Scaffold-Level Inference
No peer-reviewed primary literature reports IC50 values for N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide. However, the 2-oxoindoline scaffold has demonstrated notable cytotoxicity against colon cancer SW620, prostate cancer PC3, and lung cancer NCI-H23 cell lines in published studies [1]. For example, 2-oxoindoline-based hydroxamic acids show IC50 values as low as 0.05–0.07 µM in the same cell lines, whereas a non‑hydroxamic acid derivative of the scaffold is claimed to have IC50 values in the 10–15 µM range (data not independently verified) . The absence of confirmed, quantitative efficacy data for the target compound makes direct potency comparisons impossible.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | No peer-reviewed data available; unverified reports suggest IC50 ≈ 10–15 µM across SW620, PC3, NCI-H23 |
| Comparator Or Baseline | 2-Oxoindoline-based hydroxamic acids: IC50 = 0.05–0.07 µM (SW620, PC3); comparator scaffold-matched but not substituent-matched |
| Quantified Difference | Cannot be calculated due to lack of validated target data |
| Conditions | SRB assay, 72 h exposure (for comparator) |
Why This Matters
The absence of validated IC50 data precludes potency-based selection, making the compound a higher-risk option for lead optimization programs that require defined cytotoxicity parameters.
- [1] Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports 12, Article number: 3887 (2022). DOI: 10.1038/s41598-022-06887-0. View Source
